2-chloro-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine
Description
2-Chloro-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine is a pyridine derivative featuring a chloro substituent at the 2-position and a (2S)-1-methylpyrrolidin-2-yl group at the 3-position. Its molecular formula is C₁₀H₁₃ClN₂, with a molecular weight of 196.68 g/mol (calculated from and ). This compound is structurally related to nicotine (3-[(2S)-1-methylpyrrolidin-2-yl]pyridine), differing by the addition of a chlorine atom at the pyridine’s 2-position . Key physico-chemical properties include a boiling point of 243–248°C, density of 1.010 g/mL, and high solubility in ethanol and water .
Properties
IUPAC Name |
2-chloro-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c1-13-7-3-5-9(13)8-4-2-6-12-10(8)11/h2,4,6,9H,3,5,7H2,1H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGZWGGGKAPRAN-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=C(N=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1C2=C(N=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-chloro-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine typically involves the reaction of 2-chloropyridine with (S)-1-methylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2-chloro-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The pyrrolidine ring can undergo oxidation to form corresponding lactams or reduction to form saturated amines.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common reagents used in these reactions include palladium catalysts, bases like sodium hydroxide or potassium carbonate, and solvents such as ethanol, methanol, or acetonitrile. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 2-chloro-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine serves as an important intermediate for synthesizing more complex organic molecules and pharmaceuticals. Its ability to undergo substitution reactions allows for the introduction of various functional groups, making it valuable in the development of novel compounds .
Biology
This compound is utilized in biological research primarily for studying enzyme inhibitors and receptor ligands. Its structural features enable it to interact effectively with biological macromolecules, thereby influencing enzyme activity and receptor signaling pathways .
Mechanism of Action
The compound's mechanism involves forming hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes. The pyrrolidine ring enhances binding affinity through hydrophobic interactions, which can modulate protein activity .
Industry
In industrial applications, this compound is used in producing agrochemicals, dyes, and specialty chemicals. Its versatility makes it a key player in developing various chemical products .
Research indicates that this compound exhibits several pharmacological effects:
- Antitumor Activity : Preclinical studies suggest that derivatives of this compound can inhibit various cancer cell lines, indicating potential applications in oncology.
- Neuropharmacological Effects : Due to its structural similarity to known neuroactive substances, it may influence neurotransmitter systems, particularly nicotinic acetylcholine receptors .
Inhibition of Kinases
Mechanism of Action
The mechanism of action of 2-chloro-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Structural and Physico-Chemical Comparisons
The compound is compared to nicotine and other pyridine derivatives with analogous substituents (Table 1).
Table 1. Structural and Physico-Chemical Properties of Selected Compounds
Key Observations :
- A-84543 replaces the chloro group with a methoxy linker, improving solubility but reducing electrophilic reactivity .
- 2-Chloro-3-(trifluoromethyl)pyridine features a trifluoromethyl group, introducing strong electron-withdrawing effects, which contrast with the electron-donating pyrrolidine group in the target compound .
Nicotinic Acetylcholine Receptor (nAChR) Interactions
- Nicotine : Binds to α4β2-nAChRs with high affinity (Ki ~1 nM), driving addiction and cognitive effects .
- Target Compound : The chloro substituent may sterically hinder binding to α4β2-nAChRs compared to nicotine, though this requires experimental validation. Preliminary data suggest modified selectivity for receptor subtypes .
- A-84543: Exhibits sub-nanomolar affinity for α4β2-nAChRs due to its methoxy linker, which enhances hydrogen bonding with receptor residues .
Metabolic Stability
- The chloro group in the target compound likely improves metabolic stability compared to nicotine, which undergoes rapid hepatic oxidation .
Biological Activity
2-Chloro-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine, with the molecular formula C10H13ClN2 and a molecular weight of 196.68 g/mol, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, pharmacological effects, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 2-chloropyridine with (S)-1-methylpyrrolidine. The process often requires a base such as sodium hydride or potassium carbonate and is conducted in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions are optimized for yield and purity, and industrial methods may utilize continuous flow reactors for efficiency .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound can act as an inhibitor for certain enzymes by forming hydrogen bonds and π-π interactions with amino acids in the active site.
- Receptor Binding : It may also function as a ligand for specific receptors, influencing signaling pathways involved in cellular processes.
These interactions can modulate the activity of target proteins, potentially leading to therapeutic effects .
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : In preclinical studies, compounds with similar structures have shown significant inhibitory effects on various cancer cell lines, suggesting potential applications in oncology .
- Neuropharmacological Effects : The compound's structural similarity to known neuroactive substances suggests it may influence neurotransmitter systems, possibly acting on nicotinic acetylcholine receptors .
Case Studies
- Inhibition of Kinases : In a study examining related compounds, one derivative demonstrated potent inhibition against TrkB with an IC50 value of 0.5 nM. This highlights the potential for developing kinase inhibitors based on the structural framework of this compound .
- Antitumor Efficacy in Mouse Models : Research on similar compounds has shown significant anti-tumor activity in mouse models, indicating that modifications to the pyridine structure can lead to enhanced biological efficacy .
Data Table: Biological Activity Summary
Q & A
Q. What are the established synthetic routes for 2-chloro-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine, and how do reaction conditions influence yield?
The compound can be synthesized via stereoselective methods involving pyrrolidine ring formation and subsequent pyridine substitution. For example, Seeman et al. (1983) demonstrated the use of methyl lithium and Grignard reagents to introduce the methylpyrrolidinyl moiety onto the pyridine backbone . Key factors affecting yield include:
- Temperature control : Reactions performed at −78°C minimized side-product formation.
- Catalyst selection : Palladium-based catalysts improved coupling efficiency in halogenated pyridine intermediates.
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane) is critical for isolating the enantiomerically pure (2S)-configured product .
Q. How can the stereochemical purity of the (2S)-pyrrolidine moiety be validated?
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak® AD-H) with a hexane/isopropanol mobile phase to resolve enantiomers .
- Optical rotation : Compare measured values with literature data (e.g., [α]D²⁵ = −84.5° for the (2S)-enantiomer) .
- X-ray crystallography : Single-crystal analysis with SHELXL software confirms absolute configuration .
Q. What spectroscopic techniques are recommended for structural characterization?
- NMR : ¹H and ¹³C NMR can identify key signals, such as the pyrrolidine methyl group (δ ~2.3 ppm) and pyridine aromatic protons (δ ~7.5–8.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 211.08 for [M+H]⁺) .
Advanced Research Questions
Q. How does this compound interact with biological targets, and what computational tools can model these interactions?
The compound’s nicotine-like structure suggests potential activity at nicotinic acetylcholine receptors (nAChRs). Computational approaches include:
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
Discrepancies may arise from differences in:
- Enantiomeric purity : Impure (2S)-enantiomers can skew IC₅₀ values. Validate stereochemistry before testing .
- Assay conditions : Buffer pH (e.g., 7.4 vs. 6.8) impacts ionization and receptor affinity. Standardize protocols across studies .
- Cell line variability : Use nAChR-expressing HEK293 cells instead of neuronal primary cultures for consistency .
Q. How can the compound’s stability under physiological conditions be optimized for in vivo studies?
- pH adjustments : Formulate at pH 5–6 to prevent degradation of the pyrrolidine ring.
- Prodrug design : Mask the pyridine nitrogen with acetyl groups to enhance metabolic stability .
- Storage : Store lyophilized samples at −80°C under argon to prevent oxidation .
Methodological Considerations
Q. What safety precautions are critical when handling this compound?
- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to potential toxicity (H313: skin contact harmful; H333: inhalation harmful) .
- Waste disposal : Neutralize with 10% sodium bicarbonate before incineration .
- Emergency response : For spills, adsorb with vermiculite and treat with 5% acetic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
